molecular formula C14H12N2O B1371684 8-(Benzyloxy)imidazo[1,5-a]pyridine CAS No. 910094-98-3

8-(Benzyloxy)imidazo[1,5-a]pyridine

Cat. No.: B1371684
CAS No.: 910094-98-3
M. Wt: 224.26 g/mol
InChI Key: FZKNDLYOEWCOSX-UHFFFAOYSA-N
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Description

8-(Benzyloxy)imidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a benzyloxy substituent at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminomethylpyridines with benzaldehydes under oxidative conditions. This process often employs catalysts such as iodine or transition metals to facilitate the formation of the imidazo[1,5-a]pyridine core .

Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-(Benzyloxy)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced imidazo[1,5-a]pyridine analogs .

Scientific Research Applications

8-(Benzyloxy)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 8-(Benzyloxy)imidazo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

8-(Benzyloxy)imidazo[1,5-a]pyridine (8-BIP) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

8-BIP features an imidazo[1,5-a]pyridine core with a benzyloxy substitution at the 8-position. This unique structure contributes to its biological activity by allowing interactions with various biological targets. The compound's synthesis was first reported in 2011, and it has since been explored for its potential in medicinal applications .

Biological Activities

The biological activities of 8-BIP can be categorized into several key areas:

1. Anticancer Activity
Research indicates that imidazo[1,5-a]pyridine derivatives, including 8-BIP, exhibit promising anticancer properties. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as the modulation of signaling pathways involved in cell proliferation and survival .

2. Anti-inflammatory Effects
Studies have reported that compounds within the imidazo[1,5-a]pyridine class can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes. For instance, certain derivatives have demonstrated the ability to decrease NF-κB activation, which is crucial in inflammatory responses .

3. Antimicrobial Properties
Imidazopyridine derivatives have also been evaluated for their antimicrobial activity against various pathogens. The presence of the imidazole ring enhances their efficacy against bacteria and fungi, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of 8-BIP is essential for optimizing its biological activity. The following table summarizes key findings regarding the influence of structural modifications on activity:

Modification Effect on Biological Activity
Benzyloxy GroupEnhances lipophilicity and cellular uptake
Substituents at C2Varying substituents can modulate TLR8 activation
Imidazole RingCritical for interaction with biological targets

Research indicates that modifications to the benzyloxy group and other positions on the imidazopyridine scaffold can significantly affect binding affinity and selectivity towards specific targets .

Case Studies

Several studies have investigated the biological activity of 8-BIP and related compounds:

  • Study on Anticancer Mechanisms : A study demonstrated that 8-BIP could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
  • Anti-inflammatory Research : Another study highlighted the ability of 8-BIP derivatives to reduce inflammation in animal models of arthritis, showcasing their potential as therapeutic agents for inflammatory diseases .
  • Antimicrobial Testing : A series of tests revealed that 8-BIP exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Properties

IUPAC Name

8-phenylmethoxyimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-5-12(6-3-1)10-17-14-7-4-8-16-11-15-9-13(14)16/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKNDLYOEWCOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670448
Record name 8-(Benzyloxy)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910094-98-3
Record name 8-(Benzyloxy)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound is prepared according to the same procedure as in preparation II (stage C) from 2.8 g (13.25 mmol) of 1-[3-(benzyloxy)pyridin-2-yl]methanamine [described in Inorg. Chem., (2003), 42(14), 4401] by formylation with formic acid and then cyclization by reaction with phosphoryl chloride. 1.74 g of a brown oil are obtained.
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